5-Chloro-4-methoxy-2-methyl-phenylisocyanate
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Overview
Description
5-Chloro-4-methoxy-2-methyl-phenylisocyanate is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of phenylisocyanate, characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 4th position, and a methyl group at the 2nd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-2-methyl-phenylisocyanate typically involves the reaction of 5-chloro-4-methoxy-2-methylphenol with phosgene or a similar reagent under controlled conditions. The reaction proceeds as follows:
Starting Material: 5-Chloro-4-methoxy-2-methylphenol.
Reagent: Phosgene (COCl2) or triphosgene.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures (0-5°C) to prevent decomposition.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of safer phosgene substitutes like triphosgene is preferred to minimize the risks associated with phosgene handling.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxy-2-methyl-phenylisocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group (-NCO) can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React to form carbamates.
Thiols: React to form thiocarbamates.
Water: Hydrolyzes the isocyanate group to form amines.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Amines: Formed from hydrolysis.
Scientific Research Applications
5-Chloro-4-methoxy-2-methyl-phenylisocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxy-2-methyl-phenylisocyanate involves the reactivity of the isocyanate group (-NCO) with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. This reactivity is exploited in various applications, including the synthesis of ureas, carbamates, and thiocarbamates.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar in structure but contains a sulfamoyl group.
2-Chloromethyl-2-phenylpropane: Contains a chloromethyl group instead of an isocyanate group.
4-Chloro-2-fluorobenzenemethanol: Contains a fluorine atom and a hydroxyl group.
Uniqueness
5-Chloro-4-methoxy-2-methyl-phenylisocyanate is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical synthesis. Its specific substitution pattern on the benzene ring also influences its reactivity and applications.
Properties
IUPAC Name |
1-chloro-5-isocyanato-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6-3-9(13-2)7(10)4-8(6)11-5-12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQSFGYCEMYIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=C=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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